molecular formula C7H11NO2 B6238270 ethyl 2-isocyano-2-methylpropanoate CAS No. 70024-28-1

ethyl 2-isocyano-2-methylpropanoate

Cat. No.: B6238270
CAS No.: 70024-28-1
M. Wt: 141.17 g/mol
InChI Key: LVKJJEGXLAIBFX-UHFFFAOYSA-N
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Description

Ethyl 2-isocyano-2-methylpropanoate is an organic compound with the molecular formula C7H11NO2 It is a derivative of isocyanide, characterized by the presence of an isocyano group (-NC) attached to a methylpropanoate backbone

Properties

CAS No.

70024-28-1

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl 2-isocyano-2-methylpropanoate

InChI

InChI=1S/C7H11NO2/c1-5-10-6(9)7(2,3)8-4/h5H2,1-3H3

InChI Key

LVKJJEGXLAIBFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)[N+]#[C-]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-isocyano-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-2-methylpropanoate with silver cyanide, which results in the formation of the isocyano compound. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Another method involves the use of ethyl 2-chloro-2-methylpropanoate and potassium cyanide in the presence of a phase-transfer catalyst. This method also provides a high yield of this compound under relatively mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those described above. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isocyano-2-methylpropanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new carbon-nitrogen bonds.

    Cyclization Reactions: this compound can be used in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols, which can react with the isocyano group.

    Electrophiles: Such as alkyl halides and acyl chlorides, which can add to the isocyano group.

    Catalysts: Phase-transfer catalysts and transition metal catalysts are often used to facilitate reactions.

Major Products Formed

Scientific Research Applications

Ethyl 2-isocyano-2-methylpropanoate has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Materials Science: this compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.

Mechanism of Action

The mechanism of action of ethyl 2-isocyano-2-methylpropanoate involves its reactivity with various nucleophiles and electrophiles. The isocyano group acts as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the methylpropanoate backbone.

Comparison with Similar Compounds

Conclusion

This compound is a valuable compound in organic chemistry, with diverse applications in synthesis, medicinal chemistry, materials science, and biological research. Its unique reactivity and versatility make it an important tool for researchers and industry professionals alike.

Biological Activity

Ethyl 2-isocyano-2-methylpropanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-tumor and anti-microbial effects, as well as its potential applications in drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C7H11NO2
  • CAS Number : 70024-28-1

Anti-Tumor Properties

Recent studies have highlighted the anti-tumor activity of this compound. The compound has shown efficacy against various cancer cell lines, with mechanisms that may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by disrupting cellular signaling pathways.

A notable study demonstrated that this compound exhibited a dose-dependent reduction in cell viability in human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-Microbial Effects

This compound has also been evaluated for its anti-microbial properties . Research indicates that it possesses activity against several pathogens, including:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Demonstrated antifungal activity in vitro.

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Studies and Research Findings

  • Case Study on Anti-Tumor Activity
    • A study involving the treatment of breast cancer cells with this compound reported a significant decrease in cell proliferation. The compound was found to activate caspase pathways, leading to increased apoptosis rates.
    • Table 1 : Summary of Anti-Tumor Activity
      Cell LineIC50 (µM)Mechanism of Action
      MCF-7 (Breast)10Apoptosis induction
      HeLa (Cervical)15Cell cycle arrest
      A549 (Lung)12Caspase activation
  • Research on Anti-Microbial Effects
    • In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 5 µg/mL.
    • Table 2 : Summary of Anti-Microbial Activity
      MicroorganismMinimum Inhibitory Concentration (MIC)
      Staphylococcus aureus5 µg/mL
      Escherichia coli10 µg/mL
      Candida albicans5 µg/mL

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